Thielavin B
Thielavin B
Thielavin B is a fungal metabolite closely related to thielavin A but reported to have a slightly different biochemical profile. Thielavin B is a potent inhibitor of phospholipase C, and inhibits peptidoglycan formation and prostaglandin biosynthesis.
Brand Name:
Vulcanchem
CAS No.:
71950-67-9
VCID:
VC0106361
InChI:
InChI=1S/C31H34O10/c1-12-11-20(32)17(6)24(33)21(12)30(36)40-26-16(5)14(3)23(28(39-10)19(26)8)31(37)41-25-15(4)13(2)22(29(34)35)27(38-9)18(25)7/h11,32-33H,1-10H3,(H,34,35)
SMILES:
CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)OC)C)O)C)O
Molecular Formula:
C31H34O10
Molecular Weight:
566.6 g/mol
Thielavin B
CAS No.: 71950-67-9
Reference Standards
VCID: VC0106361
Molecular Formula: C31H34O10
Molecular Weight: 566.6 g/mol
CAS No. | 71950-67-9 |
---|---|
Product Name | Thielavin B |
Molecular Formula | C31H34O10 |
Molecular Weight | 566.6 g/mol |
IUPAC Name | 4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid |
Standard InChI | InChI=1S/C31H34O10/c1-12-11-20(32)17(6)24(33)21(12)30(36)40-26-16(5)14(3)23(28(39-10)19(26)8)31(37)41-25-15(4)13(2)22(29(34)35)27(38-9)18(25)7/h11,32-33H,1-10H3,(H,34,35) |
Standard InChIKey | UULGWGARYDGVBM-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)OC)C)O)C)O |
Canonical SMILES | CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)OC)C)O)C)O |
Appearance | White Powder |
Description | Thielavin B is a fungal metabolite closely related to thielavin A but reported to have a slightly different biochemical profile. Thielavin B is a potent inhibitor of phospholipase C, and inhibits peptidoglycan formation and prostaglandin biosynthesis. |
Synonyms | 4-[4-(2,4-Dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic Acid |
Reference | Thielavins as glucose-6-phosphatase (G6Pase) inhibitors: producing strain, fermentation, isolation, structural elucidation and biological activities. Sakemi S. et al. J. Antibiot. 2002, 55, 941.The structures of thielavins A, B and C. Prostaglandin synthetase inhibitors from fungi. Kitahara N. et al. J. Antibiot. 1983, 36, 599.Inhibition of telomerase activity by fungus metabolites, CRM646-A and thielavin B. Togashi K. et al. Biosci. Biotechnol. Biochem. 2001, 65, 651.Screening systems for detecting inhibitors of cell wall transglycosylation inhibitors in Enterococcus. Mani N., et al. J. Antibiot. 1998, 51, 471. |
PubChem Compound | 155686 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume